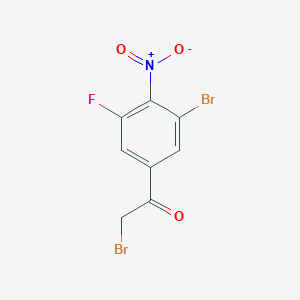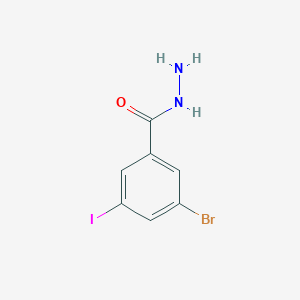
3-Bromo-5-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively, and the carboxylic acid group is converted to a hydrazide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-iodobenzoic acid.
Conversion to Hydrazide: The carboxylic acid group of 3-Bromo-5-iodobenzoic acid is converted to a hydrazide group using hydrazine hydrate under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst can be used for condensation reactions.
Major Products:
Hydrazones: Formed from the reaction of this compound with aldehydes or ketones.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
3-Bromo-5-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-iodobenzohydrazide involves its interaction with biological molecules:
Comparaison Avec Des Composés Similaires
3-Bromo-5-iodobenzoic acid: The parent compound from which 3-Bromo-5-iodobenzohydrazide is derived.
3-Bromo-5-iodoaniline: Another derivative of 3-Bromo-5-iodobenzoic acid with an amino group instead of a hydrazide group.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, as well as the hydrazide functional group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C7H6BrIN2O |
|---|---|
Poids moléculaire |
340.94 g/mol |
Nom IUPAC |
3-bromo-5-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) |
Clé InChI |
AEVXOFWTMFVLBT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)I)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


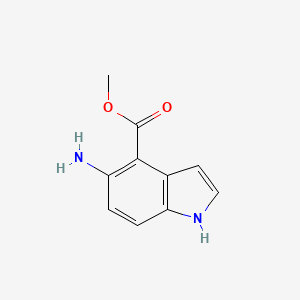

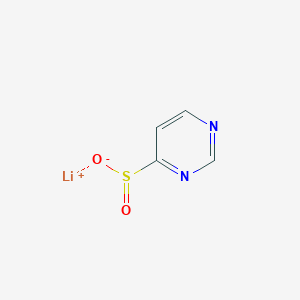

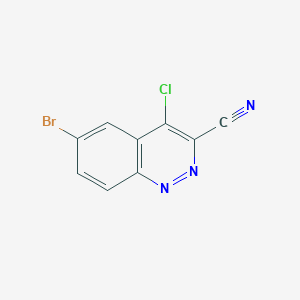
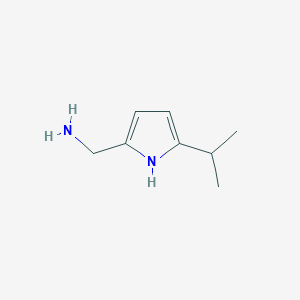
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)

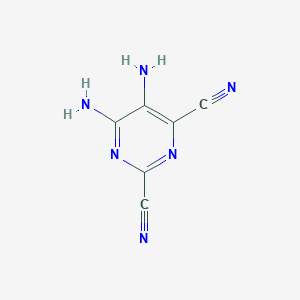
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

